

Pharmacological Properties of RS102895 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	RS102895	
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Abstract: **RS102895** hydrochloride is a potent and selective small-molecule antagonist of the C-C chemokine receptor 2 (CCR2). This document provides a comprehensive overview of its pharmacological properties, including its mechanism of action, binding affinity, functional activity, and selectivity profile. Detailed experimental methodologies and visualizations of key signaling pathways are presented to support further research and development efforts involving this compound.

Introduction

RS102895 is a spiropiperidine compound that acts as a selective and potent antagonist for the CCR2b chemokine receptor isoform.[1] The primary ligand for CCR2 is Monocyte Chemoattractant Protein-1 (MCP-1/CCL2), a key chemokine involved in the recruitment of monocytes, memory T cells, and natural killer cells to sites of inflammation.[2] The CCL2-CCR2 signaling axis is implicated in a wide range of inflammatory and pathological conditions, including atherosclerosis, rheumatoid arthritis, multiple sclerosis, and cancer.[3][4][5] By blocking this interaction, RS102895 serves as a valuable tool for studying the physiological and pathological roles of the CCR2 pathway and as a lead compound for the development of therapeutics targeting these conditions.[1]

Mechanism of Action



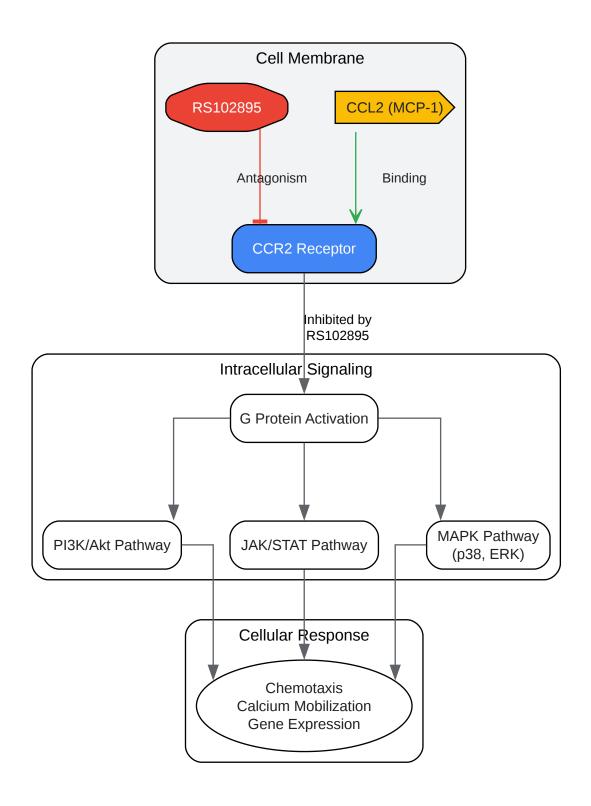
RS102895 exerts its pharmacological effect by binding to the CCR2 receptor, a G protein-coupled receptor (GPCR), thereby preventing the binding of its endogenous ligand, CCL2.[5] This antagonism blocks the initiation of downstream intracellular signaling cascades that are normally triggered by CCL2 binding.[6] The inhibition of these pathways ultimately prevents key cellular responses such as chemotaxis (cell migration), calcium mobilization, and the expression of inflammatory mediators, which are hallmarks of the inflammatory process driven by CCL2-CCR2 activation.[1][7]

Signaling Pathways

The binding of CCL2 to CCR2 activates multiple downstream signaling pathways that regulate cell survival, proliferation, migration, and apoptosis.[8] As a CCR2 antagonist, **RS102895** inhibits these cascades. The primary pathways affected are:

- Phosphoinositide 3-kinase (PI3K)/Akt Pathway: Promotes cell survival and proliferation.
- Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) Pathway: Involved in cytokine production and immune cell expansion.
- Mitogen-Activated Protein Kinase (MAPK) Pathway (including p38 and ERK1/2): Regulates cell migration, differentiation, and gene expression, including that of matrix metalloproteinases (MMPs) involved in tissue remodeling.[4]





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Caption: RS102895 antagonism of the CCL2-CCR2 signaling pathway.

Quantitative Pharmacological Data



The potency and selectivity of **RS102895** have been characterized through various in vitro assays. The data are summarized in the tables below.

This table presents the inhibitory concentration (IC $_{50}$) of **RS102895** required to displace 50% of the radiolabeled ligand from CCR2b and CCR1 receptors. The significant difference in IC $_{50}$ values demonstrates the compound's selectivity for CCR2 over CCR1.

Target Receptor	Ligand System	Cell Line	IC ₅₀	Reference(s)
Human CCR2b	MCP-1	Transfected CHO	360 nM	[1]
Human CCR1	MIP-1α	Transfected CHO	17.8 μΜ	[1][9]

This table details the IC₅₀ values of **RS102895** in functional assays that measure the downstream consequences of receptor activation, such as calcium influx and cell migration (chemotaxis).

Assay Type	Stimulant	Cell Line	IC50	Reference(s)
Calcium Influx	MCP-1	Transfected CHO	32 nM	[7][9]
Calcium Influx	MCP-3	Transfected CHO	130 nM	[1]
Chemotaxis	MCP-1	THP-1	1.7 μΜ	[1][7]
Chemotaxis	RANTES	THP-1	37 μΜ	[1]

RS102895 has been screened against other receptors, showing some inhibitory activity at higher concentrations.



Off-Target Receptor	Species	IC50	Reference(s)
α _{1a} Adrenergic Receptor	Human	130 nM	[10][11]
α _{1ə} Adrenergic Receptor	Human	320 nM	[10][11]
5-HT _{1a} Receptor	Rat (brain cortex)	470 nM	[10][11]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of pharmacological findings. Below are representative protocols for key assays used to characterize CCR2 antagonists like **RS102895**.

This assay quantifies the affinity of a test compound for the CCR2 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

- Cell Membranes: Membranes prepared from CHO cells stably transfected with human CCR2b.
- Radioligand: [1251]-MCP-1.
- Test Compound: **RS102895** hydrochloride, serially diluted.
- Assay Buffer: 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.2% BSA, pH
 7.1.
- Filtration Plate: 96-well glass fiber filter plate.

Procedure:

Reaction Setup: In a 96-well plate, combine cell membranes (10 μg protein/well), [¹²⁵I] MCP-1 (final concentration ~50 pM), and varying concentrations of RS102895.



- \circ Controls: Include wells for "total binding" (no competitor) and "non-specific binding" (excess unlabeled MCP-1, e.g., 1 μ M).
- Incubation: Incubate the plate for 2 hours at room temperature with gentle agitation.
- Harvesting: Transfer the contents to the filter plate and wash rapidly with ice-cold wash buffer to separate bound from free radioligand.
- Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of RS102895 and fit the data using a non-linear regression model to determine the IC₅₀ value.

This assay assesses the ability of an antagonist to block the migration of cells towards a chemoattractant.

Materials:

- Cells: THP-1 monocytic cell line, which endogenously expresses CCR2.
- Chemoattractant: Recombinant human MCP-1 (CCL2).
- Test Compound: RS102895 hydrochloride.
- Assay Medium: RPMI 1640 with 1% BSA.
- Apparatus: Multi-well chemotaxis chamber (e.g., Transwell plate with 5 μm pore size inserts).

Procedure:

- Cell Preparation: Resuspend THP-1 cells in assay medium. Pre-incubate cells with various concentrations of RS102895 (or vehicle control) for 30 minutes at 37°C.[11]
- Chamber Setup: Add assay medium containing MCP-1 (at its EC₅₀ concentration, e.g., 10-50 ng/mL) to the lower wells of the chamber. Add medium without MCP-1 to negative control wells.

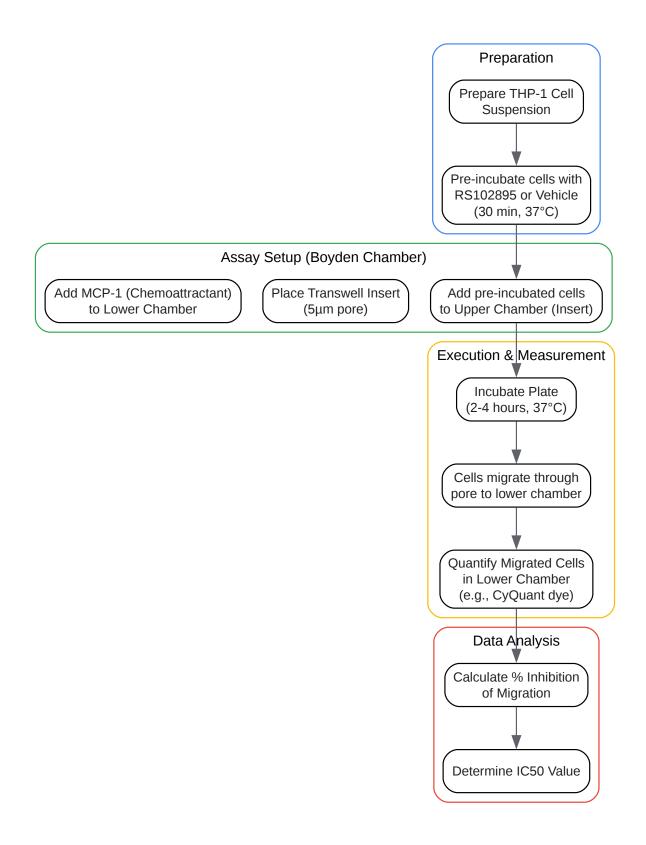
Foundational & Exploratory





- Cell Addition: Place the Transwell inserts into the wells and add the pre-incubated cell suspension to the top of each insert.
- Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator to allow for cell migration.
- Quantification: Remove the inserts. Quantify the number of migrated cells in the lower chamber using a fluorescent dye (e.g., CyQuant) and a plate reader, or by direct cell counting.
- Data Analysis: Calculate the percentage inhibition of chemotaxis for each RS102895
 concentration compared to the vehicle control and determine the IC₅₀ value.





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Caption: Experimental workflow for a CCR2 chemotaxis assay.



Conclusion

RS102895 hydrochloride is a well-characterized CCR2 antagonist with high potency and selectivity. Its ability to effectively block CCL2-mediated signaling and cellular functions in the nanomolar to low micromolar range makes it an indispensable research tool. The provided data and protocols offer a solid foundation for scientists investigating the roles of the CCL2-CCR2 axis in health and disease and for professionals in drug development exploring CCR2 as a therapeutic target. While exhibiting a favorable selectivity for CCR2 over CCR1, researchers should remain mindful of its potential off-target effects on certain adrenergic and serotonin receptors at higher concentrations.

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To cite this document: BenchChem. [Pharmacological Properties of RS102895
 Hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b15602449#pharmacological-properties-of-rs102895-hydrochloride]

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